Azthreonam dipotassium salt

描述

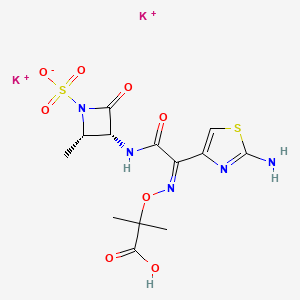

Structure

3D Structure of Parent

属性

CAS 编号 |

80581-95-9 |

|---|---|

分子式 |

C13H16K2N5O8S2+ |

分子量 |

512.6 g/mol |

IUPAC 名称 |

dipotassium;(2S,3R)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate |

InChI |

InChI=1S/C13H17N5O8S2.2K/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-1/b17-8-;;/t5-,7+;;/m0../s1 |

InChI 键 |

DPVIIOBRGPBWBC-IWCLDPMRSA-M |

SMILES |

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.[K+].[K+] |

手性 SMILES |

C[C@H]1[C@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.[K+].[K+] |

规范 SMILES |

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.[K+].[K+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Azthreonam dipotassium salt |

产品来源 |

United States |

Mechanistic Insights into Antibacterial Action

Inhibition of Bacterial Cell Wall Synthesis

The fundamental antibacterial effect of aztreonam (B1666516) is its ability to disrupt the formation of the bacterial cell wall. patsnap.comyoutube.comnbinno.com This structure, composed of peptidoglycan, is vital for maintaining the structural integrity of the bacterial cell. patsnap.com By interfering with the final stages of peptidoglycan synthesis, aztreonam compromises the cell wall, leading to osmotic instability, cell lysis, and ultimately, bacterial death. patsnap.comnbinno.compicmonic.com

Targeting of Peptidoglycan Crosslinking

The strength and rigidity of the bacterial cell wall are derived from the cross-linking of peptidoglycan strands. patsnap.com This crucial final step in cell wall assembly is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.com Aztreonam's mechanism of action is centered on the inhibition of these enzymes. By binding to specific PBPs, aztreonam effectively blocks their transpeptidase activity, which is responsible for creating the peptide cross-links between adjacent glycan chains. patsnap.comyoutube.comrcsb.org This prevention of cross-linking results in a severely weakened cell wall structure. patsnap.comnbinno.com

Affinity for Penicillin-Binding Proteins (PBPs)

The selectivity and potency of aztreonam are determined by its differential affinity for various penicillin-binding proteins. nih.gov These proteins are essential for the synthesis and remodeling of the peptidoglycan layer. Aztreonam does not bind uniformly to all PBPs; instead, it shows a strong preference for specific PBPs found predominantly in Gram-negative bacteria. umn.edu

Research has consistently demonstrated that aztreonam has a potent and exceptionally high affinity for Penicillin-Binding Protein 3 (PBP-3). drugbank.comnih.govnbinno.compicmonic.comnih.gov This specific targeting is a hallmark of its antibacterial action. patsnap.comoup.com PBP-3 plays a critical role in the formation of the bacterial septum during cell division. nbinno.comnbinno.com By binding to and inactivating PBP-3, aztreonam specifically inhibits septation, leading to the formation of elongated, filamentous bacterial cells that are unable to divide. rcsb.orgnih.govresearchgate.net This effect occurs at very low concentrations of the drug. nih.gov Studies have shown complete binding to PBP-3 at concentrations as low as 0.1 µg/mL in various Gram-negative species, including Escherichia coli, Proteus vulgaris, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govresearchgate.net

| Bacterial Species | Concentration for Complete Binding to PBP-3 (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.1 | nih.gov |

| Proteus vulgaris | 0.1 | nih.gov |

| Enterobacter cloacae | 0.1 | nih.gov |

| Klebsiella pneumoniae | 0.1 | nih.gov |

| Pseudomonas aeruginosa | 0.1 | nih.gov |

In addition to its primary target, aztreonam also exhibits a moderate or mild affinity for PBP-1a. nih.gov However, the concentration required for complete binding to PBP-1a is significantly higher than that needed for PBP-3. nih.gov For instance, in Escherichia coli, complete binding to PBP-1a occurs at a concentration of 10 µg/mL. nih.govresearchgate.net Aztreonam shows poor affinity for other PBPs such as PBP-1b, PBP-2, PBP-4, and PBP-5/6, requiring concentrations of 100 µg/mL or more for complete binding. nih.govresearchgate.net

| Penicillin-Binding Protein (PBP) | Concentration for Complete Binding (µg/mL) | Affinity Level | Reference |

|---|---|---|---|

| PBP-3 | 0.1 | Very High | nih.govresearchgate.net |

| PBP-1a | 10 | Moderate | nih.govresearchgate.net |

| PBP-1b, 2, 4, 5/6 | ≥100 | Poor | nih.govresearchgate.net |

Specificity against Gram-Negative Bacteria

A defining characteristic of aztreonam is its potent and specific activity against a wide spectrum of aerobic Gram-negative pathogens, including Pseudomonas aeruginosa, while having no useful activity against Gram-positive bacteria or anaerobes. drugbank.comnih.govnih.gov This specificity is a direct result of its targeted interaction with the cellular machinery of Gram-negative organisms. patsnap.com

Selective Binding to Gram-Negative PBPs

The molecular basis for aztreonam's selective spectrum of activity lies in its binding preferences for PBPs. Aztreonam binds with high affinity to the PBP-3 of aerobic Gram-negative bacteria. nih.govdrugbank.com Conversely, it binds poorly to the PBP sites of aerobic Gram-positive and anaerobic bacteria, resulting in relatively poor inhibitory effects against these organisms. nih.govdrugbank.com This selective binding ensures that its bactericidal action is concentrated on Gram-negative pathogens, making it a targeted therapeutic agent. patsnap.com

Limited Activity against Gram-Positive Bacteria and Anaerobes

The antibacterial spectrum of aztreonam is notably targeted, demonstrating potent activity primarily against Gram-negative aerobic bacteria while being largely ineffective against Gram-positive bacteria and anaerobic organisms. nih.govdrugbank.comnih.gov This specificity is a direct consequence of its molecular mechanism of action, which centers on the inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs). drugbank.compatsnap.com

The fundamental reason for aztreonam's limited activity against Gram-positive and anaerobic bacteria lies in its binding affinity for their respective PBPs. nih.govdrugbank.comwikipedia.org Aztreonam exhibits a high affinity specifically for PBP-3 of aerobic Gram-negative bacteria. patsnap.comnih.govdrugbank.com This binding inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall, ultimately leading to cell lysis and death. drugbank.compatsnap.com

Conversely, aztreonam binds very poorly to the PBPs of Gram-positive bacteria and anaerobes. nih.govdrugbank.comwikipedia.org This low affinity means that the antibiotic cannot effectively inhibit the cell wall synthesis in these organisms, rendering it clinically inactive against them. nih.govresearchgate.net Studies have consistently shown that the minimum inhibitory concentrations (MICs) of aztreonam against these bacteria are well above clinically achievable levels. nih.govnih.gov For instance, while MIC values against most Enterobacteriaceae are typically below 1 µg/mL, its activity against anaerobes, including Bacteroides fragilis, is negligible. nih.govnih.gov A 2021 study evaluating the in-vitro activity of aztreonam-avibactam against 341 clinical isolates of anaerobes confirmed this lack of activity, noting that the addition of avibactam (B1665839) did not alter aztreonam's ineffectiveness against these organisms. researchgate.netnih.govasm.org

| Organism Type | Target PBP Affinity | General Aztreonam Activity | Typical MIC90 (µg/mL) |

|---|---|---|---|

| Aerobic Gram-Negative (e.g., Enterobacteriaceae) | High (especially for PBP-3) | High | ≤ 1.6 nih.gov |

| Aerobic Gram-Negative (e.g., Pseudomonas aeruginosa) | Moderate | Active | 8 - 32 nih.govnih.gov |

| Aerobic Gram-Positive | Poor | Inactive | > 128 (Implied) |

| Anaerobes (e.g., Bacteroides fragilis) | Poor | Inactive | > 128 (Implied) |

Non-Induction of Beta-Lactamase Activity

A significant characteristic of aztreonam is its stability in the presence of many beta-lactamase enzymes and its low potential to induce the production of these enzymes. drugbank.comnih.gov Beta-lactamases are a primary mechanism of resistance for many bacteria, hydrolyzing the beta-lactam ring common to this class of antibiotics and inactivating them. wikipedia.org Aztreonam's monocyclic structure confers a high degree of resistance to hydrolysis by many common beta-lactamases, such as penicillinases and cephalosporinases, produced by both Gram-negative and Gram-positive pathogens. drugbank.comnih.gov

Furthermore, unlike some other beta-lactam antibiotics such as cefoxitin (B1668866) and imipenem (B608078), aztreonam is considered a poor inducer of beta-lactamase expression, particularly for chromosomal AmpC (Class C) enzymes in bacteria like Pseudomonas aeruginosa and Enterobacter cloacae. nih.govnih.govglobalrph.com Studies have shown that while aztreonam can induce Class I beta-lactamase in E. cloacae, it is a far less efficient inducer compared to imipenem. nih.gov Optimum induction by aztreonam required a concentration 800-fold greater than that of imipenem to achieve a similar effect. nih.gov This low induction potential is advantageous as it reduces the risk of the bacteria developing resistance to aztreonam and other beta-lactam agents during therapy.

However, aztreonam is not completely invulnerable to all beta-lactamases. It can be hydrolyzed by certain extended-spectrum beta-lactamases (ESBLs), such as TEM and SHV variants, and other Class A and Class D enzymes. wikipedia.orgnih.govasm.orgbiorxiv.org It is also not stable against metallo-beta-lactamases (MBLs), though it is not hydrolyzed by them. biorxiv.orgnih.gov Its stability against typical Class C cephalosporinases is extremely high, and it can even act as a competitive inhibitor for these enzymes. nih.gov

| Beta-Lactamase Class | Examples | Interaction with Aztreonam |

|---|---|---|

| Class A (ESBLs, Penicillinases) | TEM-2, CTX-M-15 | Hydrolyzed at measurable rates, but affinity is low. nih.govasm.org |

| Class B (Metallo-β-lactamases) | NDM-1, VIM, IMP | Generally stable (not hydrolyzed), but resistance can occur through other mechanisms. asm.orgnih.gov Some newer MBLs like NDM-1 show hydrolytic activity. asm.orgnih.gov |

| Class C (Cephalosporinases) | AmpC | Extremely stable; poor substrate. Acts as a competitive inhibitor. Poor inducer of AmpC expression. nih.govasm.org |

| Class D (Oxacillinases) | OXA-10, OXA-48 | Efficiently hydrolyzed. asm.orgnih.gov |

Structure Activity Relationships Sar and Molecular Design

Significance of the Monobactam Ring Structure

Aztreonam (B1666516) is distinguished from the majority of beta-lactam antibiotics, such as penicillins and cephalosporins, by its core structure. It features a monocyclic beta-lactam ring, meaning the four-membered lactam is not fused to another ring system. nih.govjohnshopkins.eduresearchgate.net This fundamental structural difference is a primary determinant of its biological and chemical properties.

The monobactam nucleus itself demonstrates only weak antibacterial action; its therapeutic potential is realized through strategic molecular substitutions. nbinno.com The single, isolated beta-lactam ring is crucial for the compound's mechanism of action, which involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). nbinno.compatsnap.com Unlike bicyclic systems where ring strain significantly enhances the reactivity of the lactam's amide bond, the monocyclic structure of aztreonam has an essentially planar geometry at the nitrogen atom. nih.gov This planarity allows for stabilizing conjugation between the nitrogen's lone pair of electrons and the carbonyl group, which tends to make the monobactam ring less reactive than its bicyclic counterparts. nih.gov

However, this inherent stability is modulated by the presence of a sulfonic acid moiety attached to the nitrogen atom of the lactam ring. This powerful electron-withdrawing group activates the ring, increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by the active site of target enzymes. nih.gov Furthermore, this monocyclic nature is a key factor in its stability against many beta-lactamase enzymes, which are a common cause of bacterial resistance to other beta-lactam drugs. nbinno.com The unique structure also minimizes immunological cross-reactivity with penicillins and cephalosporins in most patients. johnshopkins.edunih.gov

Impact of Substituents on Biological Activity

The bactericidal activity of aztreonam is predicated on the targeted fission of the endocyclic amide (C-N) bond within its beta-lactam ring. This process is not a spontaneous degradation but a highly specific chemical reaction that occurs within the active site of bacterial penicillin-binding proteins (PBPs). nih.gov The mechanism begins when the hydroxyl group of a serine residue in the PBP active site performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. nih.govnih.gov

This attack leads to the irreversible opening of the ring through the cleavage of the endocyclic C-N bond, forming a stable, covalent acyl-enzyme complex. nih.govnih.gov This acylation effectively inactivates the PBP, halting the transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. patsnap.comnih.gov The disruption of the cell wall structure leads to osmotic instability and ultimately results in cell lysis and death. patsnap.commicrobeonline.com

While the monobactam ring is the reactive "warhead" of the molecule, the acyl side chain attached at the C3 position is critical for determining the antibacterial spectrum and potency. The native monobactam nucleus has poor antibacterial properties, and the addition of appropriate side chains is essential to unlock its therapeutic potential.

For aztreonam, the specific aminothiazole oxime side chain is a paramount feature for its potent activity against aerobic Gram-negative bacteria. droracle.ai This particular side chain confers high affinity for the target PBPs of these organisms. A crucial component of this side chain is the 2-carboxypropan-2-yl-oxime moiety, which is largely responsible for the potent activity of aztreonam against Pseudomonas aeruginosa.

Structure-activity relationship studies have demonstrated the sensitivity of the antibacterial spectrum to modifications in this side chain. For instance, replacing the 1-carboxy-1-methylethoxyimino residue of aztreonam with a carboxycyclopropoxy group was found to yield compounds with highly potent antibacterial activity. The following table illustrates how modifications to the side chain can impact the minimum inhibitory concentration (MIC) against key Gram-negative pathogens.

| Compound Modification | Organism | Reported MIC (µg/mL) |

|---|---|---|

| Aztreonam | Gram-negative bacteria (general) | 0.003-0.1 |

| Analog with N-methylisothiuronium derivative | Gram-negative bacteria (general) | 0.012-0.05 |

| Analog lacking 2-carboxypropan-2-yl-oxime moiety | P. aeruginosa | Reduced activity |

| Analog with trans-4-alkyl substitution | Gram-negative bacteria (general) | 0.12-32 |

| Analog with trans-4-alkyl substitution | P. aeruginosa | Ineffective |

Conformational Analysis and Binding Interactions with Target Proteins

The efficacy of aztreonam stems from its highly specific and high-affinity interaction with Penicillin-Binding Protein 3 (PBP3), an enzyme essential for bacterial cell division (septation). patsnap.comresearchgate.net This specificity is a hallmark of aztreonam's molecular design and is responsible for its characteristic morphological effect on bacteria, causing them to form long, filamentous structures before lysing. researchgate.net

Conformational analysis shows that the side chains of aztreonam adopt a specific three-dimensional orientation that allows the molecule to fit precisely into the active site of PBP3. Upon binding, the molecule forms a long-lived acyl-enzyme intermediate, effectively sequestering the enzyme. nih.gov While aztreonam has a potent and specific affinity for PBP3, its binding to other PBPs is significantly weaker. researchgate.net This selective targeting minimizes disruption to other cellular processes and contributes to its focused spectrum of activity against Gram-negative bacteria. patsnap.com

The table below summarizes the binding affinity of aztreonam for various PBPs in Escherichia coli, highlighting its pronounced selectivity for PBP3.

| Penicillin-Binding Protein (PBP) | Aztreonam Concentration for Complete Binding (µg/mL) | Relative Affinity |

|---|---|---|

| PBP3 | 0.1 | Very High |

| PBP1a | 10 | Moderate |

| PBP1b | ≥100 | Poor |

| PBP2 | ≥100 | Poor |

| PBP4 | ≥100 | Poor |

| PBP5/6 | ≥100 | Poor |

Structural studies of aztreonam bound to its target have revealed that the R1 oxyimino side chain occupies a space near key amino acid loops within the enzyme, such as the β5-β6 loop. The precise conformation and interactions, including hydrogen bonds and hydrophobic contacts, stabilize the drug within the active site, facilitating the acylation of the catalytic serine and ensuring potent inhibition.

Mechanisms of Antimicrobial Resistance and Overcoming Strategies

Bacterial Resistance Mechanisms to Aztreonam (B1666516)

Gram-negative bacteria have developed various strategies to counteract the efficacy of antimicrobial agents, including Aztreonam. idse.net These resistance mechanisms can be broadly categorized into enzymatic degradation of the antibiotic, modification of the antibiotic target, and reduction of intracellular drug concentration through efflux pumps or altered membrane permeability. idse.netmdpi.com Often, multiple resistance mechanisms can be present concurrently within a single organism, leading to significant challenges in clinical treatment. idse.net

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide array of toxic compounds, including antibiotics like aztreonam, from the cell. nih.govtandfonline.com This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target site and exerting its antibacterial effect. mdpi.com In Gram-negative bacteria, these systems are particularly complex, often comprising a tripartite complex that spans the inner membrane, the periplasm, and the outer membrane. nih.govresearchgate.net

Pseudomonas aeruginosa is a notable pathogen that utilizes several multidrug efflux pumps to confer resistance to a broad spectrum of antibiotics. researchgate.net Among the most clinically significant are the Resistance-Nodulation-Division (RND) family of efflux pumps. tandfonline.com

The MexAB-OprM system is a primary efflux pump in P. aeruginosa that contributes to intrinsic and acquired resistance to numerous antimicrobial agents, including aztreonam. researchgate.netnih.gov Overexpression of this pump is a common mechanism of multidrug resistance in clinical isolates. nih.govnih.gov The MexAB-OprM pump has been implicated in resistance to aztreonam in clinical strains of P. aeruginosa. tandfonline.com Studies have shown a significant correlation between the increased expression of the mexB gene, which codes for the inner membrane transporter protein, and the emergence of multidrug-resistant strains. nih.gov

Another RND-type multidrug efflux pump in P. aeruginosa is MuxABC-OpmB . This system is known to confer resistance to a variety of antibiotics, including aztreonam. rcsb.org

Interactive Data Table: Efflux Pumps in Pseudomonas aeruginosa Conferring Resistance to Aztreonam.

| Efflux Pump System | Pump Family | Role in Aztreonam Resistance | Organism |

|---|---|---|---|

| MexAB-OprM | RND | Contributes to intrinsic and acquired resistance by active efflux of the drug. tandfonline.comresearchgate.net | Pseudomonas aeruginosa |

| MuxABC-OpmB | RND | Confers resistance through active efflux. rcsb.org | Pseudomonas aeruginosa |

The most prominent mechanism of resistance to beta-lactam antibiotics is their inactivation by a diverse group of enzymes called beta-lactamases. idse.netmdpi.com These enzymes provide antibiotic resistance by breaking the structure of the antibiotic molecule. wikipedia.org

Beta-lactamases catalyze the hydrolysis of the amide bond within the characteristic four-atom beta-lactam ring. mdpi.comwikipedia.orgnih.gov This hydrolytic cleavage opens the ring, rendering the antibiotic molecule inactive and unable to bind to its target, the penicillin-binding proteins (PBPs). rcsb.orgwikipedia.org This enzymatic degradation is a highly effective resistance strategy employed by many bacteria. nih.govresearchgate.net Beta-lactamases are categorized into four Ambler molecular classes: A, C, and D are serine-beta-lactamases, while class B enzymes are metallo-beta-lactamases that require zinc ions for their activity. idse.netmdpi.com Aztreonam is generally resistant to hydrolysis by metallo-beta-lactamases (MBLs) but can be inactivated by other beta-lactamases like extended-spectrum β-lactamases (ESBLs) and AmpC enzymes. idse.netmdpi.comclsi.org

Various beta-lactamases have been identified that can effectively hydrolyze and inactivate aztreonam, conferring resistance to the drug. rcsb.org

VCC-1 : A Class A carbapenemase isolated from Vibrio cholerae that can destroy aztreonam. rcsb.org

ACC-1 : A beta-lactamase found in Klebsiella pneumoniae. rcsb.org

ACC-4 : A beta-lactamase identified in Escherichia coli. rcsb.org

TEM-61 : An extended-spectrum beta-lactamase (ESBL) that has been found in clinical isolates. rcsb.org ESBLs are a significant group of enzymes that mediate resistance to extended-spectrum cephalosporins and monobactams like aztreonam. wikipedia.org

Interactive Data Table: Beta-Lactamases Inactivating Aztreonam.

| Enzyme | Class | Source Organism (Example) |

|---|---|---|

| VCC-1 | Class A Carbapenemase | Vibrio cholerae rcsb.org |

| ACC-1 | Beta-lactamase | Klebsiella pneumoniae rcsb.org |

| ACC-4 | Beta-lactamase | Escherichia coli rcsb.org |

| TEM-61 | Extended-Spectrum Beta-Lactamase (ESBL) | Clinical Isolates rcsb.org |

Alterations in the molecular targets of antibiotics are a common mechanism of bacterial resistance. researchgate.net For beta-lactam antibiotics, the primary targets are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis for the bacterial cell wall. patsnap.com Aztreonam specifically targets PBP-3 in Gram-negative bacteria. patsnap.comnih.gov

Mutations in the genes encoding these PBPs can lead to structural changes in the proteins. researchgate.netresearchgate.net These alterations can reduce the binding affinity of aztreonam to its target PBP. researchgate.net If the antibiotic cannot bind effectively, it cannot inhibit cell wall synthesis, and the bacterium becomes resistant. rcsb.org For example, the presence of four extra amino acids (YRIK) in PBP-3 due to a duplication event has been identified as a mechanism contributing to aztreonam resistance in Escherichia coli, particularly when combined with the production of certain beta-lactamases. nih.govfrontiersin.org This demonstrates that resistance can emerge from a combination of target site modification and enzymatic inactivation. nih.gov

Enzymatic Inactivation via Beta-Lactamases

Stability Against Metallo-Beta-Lactamases (MBLs)

Aztreonam, a monobactam antibiotic, exhibits a notable stability against hydrolysis by metallo-beta-lactamases (MBLs). nih.govwikipedia.orgnih.govfrontiersin.org MBLs are a class of beta-lactamase enzymes that require zinc ions for their activity and can inactivate a broad range of beta-lactam antibiotics, including carbapenems. nih.gov Unlike other beta-lactams, the unique monocyclic structure of aztreonam allows it to evade degradation by MBLs, making it a potentially valuable agent against infections caused by MBL-producing Gram-negative bacteria. frontiersin.orgnih.gov

However, the clinical utility of aztreonam as a standalone therapy is often compromised because many MBL-producing organisms also produce other types of beta-lactamases that can hydrolyze aztreonam. nih.govfrontiersin.orgnih.govidse.net

Resistance Due to Co-Production of Other Beta-Lactamases

Despite its stability against MBLs, the effectiveness of aztreonam can be nullified by the concurrent production of other beta-lactamases. nih.govnih.govfrontiersin.org

Extended-spectrum beta-lactamases (ESBLs) are enzymes that can hydrolyze penicillins, cephalosporins, and monobactams like aztreonam. wikipedia.orgfrontiersin.orgmdpi.com The co-presence of ESBLs in MBL-producing isolates is a common phenomenon and a significant mechanism of resistance to aztreonam. nih.govnih.govnih.govmdpi.com In such cases, while aztreonam remains unaffected by the MBL enzyme, it is readily inactivated by the co-produced ESBL. nih.govmdpi.com

AmpC beta-lactamases are another group of enzymes that can confer resistance to aztreonam. nih.govfrontiersin.orgmdpi.com These enzymes are often chromosomally encoded but can also be plasmid-mediated. Overproduction of AmpC enzymes in MBL-producing bacteria can lead to the hydrolysis of aztreonam, rendering it ineffective. nih.govmdpi.commdpi.com

Serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), are enzymes that can efficiently hydrolyze carbapenems and other beta-lactams, including aztreonam. idse.netfrontiersin.org Therefore, MBL-producing isolates that also harbor genes encoding for KPC will exhibit resistance to aztreonam. idse.netfrontiersin.org The co-production of MBLs and serine carbapenemases presents a formidable challenge in treating bacterial infections, as it can lead to resistance to nearly all available beta-lactam antibiotics. frontiersin.org

Combination Therapies to Combat Resistance

To counteract the resistance mechanisms conferred by co-produced beta-lactamases, combination therapies involving aztreonam and a beta-lactamase inhibitor have been explored. nih.govnih.govresearchgate.netresearchgate.net

The combination of aztreonam with a beta-lactamase inhibitor, particularly avibactam (B1665839), has emerged as a promising strategy to restore its activity against MBL-producing bacteria that also produce other beta-lactamases. nih.govidse.netresearchgate.netdovepress.com Avibactam is a potent inhibitor of a wide range of serine beta-lactamases, including ESBLs, AmpC, and KPC enzymes. nih.govmdpi.com

By combining aztreonam with avibactam, the inhibitor protects aztreonam from degradation by these co-produced enzymes, allowing the monobactam to exert its antibacterial effect against the MBL-producing organism. nih.govidse.net Numerous in vitro studies have demonstrated the synergistic effect of this combination, showing a significant reduction in the minimum inhibitory concentrations (MICs) of aztreonam against multidrug-resistant Enterobacterales. nih.govresearchgate.netasm.orgoup.com

For instance, a systematic review of in vitro studies showed that aztreonam in combination with avibactam had high antimicrobial activity against MBL-producing Enterobacterales. nih.gov Another study found that the combination of aztreonam and avibactam was potent against MBL-producing Enterobacterales, with 98.3-100% of isolates demonstrating MICs ≤8 µg/mL. oup.com

| Beta-Lactamase Inhibitor | Synergistic Effect with Aztreonam | Target Beta-Lactamases |

| Avibactam | High synergy demonstrated in numerous studies. nih.govresearchgate.netoup.com | Class A (ESBLs, KPC), Class C (AmpC), and some Class D enzymes. nih.govoup.com |

| Relebactam | Shows some effectiveness, but generally less than avibactam. nih.govresearchgate.net | Effective against ESBLs, KPC, and AmpC producers. nih.govmdpi.com |

| Zidebactam | Demonstrated effectiveness, sometimes superior to avibactam. nih.govresearchgate.net | Broad-spectrum inhibitor. |

| Vaborbactam | Originally developed to inhibit KPC carbapenemases. nih.govmdpi.com | Primarily targets KPC enzymes. |

| Clavulanate, Sulbactam, Tazobactam | Generally not effective against the array of beta-lactamases co-produced with MBLs. nih.govmdpi.com | Older inhibitors with a more limited spectrum. |

The combination of aztreonam with ceftazidime-avibactam has also been used clinically to achieve this synergistic effect, as avibactam is commercially available in this formulation. idse.netdovepress.com This dual-drug approach has shown promise in treating infections caused by MBL-producing pathogens that are resistant to nearly all other antibiotics. idse.netdovepress.comnih.gov

Synergistic Effects with Beta-Lactamase Inhibitors

Aztreonam-Avibactam Combinations

The combination of aztreonam and avibactam is a promising strategy to combat multidrug-resistant (MDR) Gram-negative bacteria, especially those producing metallo-β-lactamases (MBLs). nih.gov Aztreonam, a monobactam antibiotic, is stable against hydrolysis by MBLs but is susceptible to degradation by other β-lactamases like ESBLs and AmpC β-lactamases. nih.govnih.gov Avibactam, a non-β-lactam β-lactamase inhibitor, effectively neutralizes a broad range of these serine β-lactamases, thereby protecting aztreonam from inactivation. nih.govnih.gov

This combination has demonstrated potent in vitro activity against a wide array of resistant Enterobacterales. nih.govnih.gov Studies have shown that aztreonam-avibactam can inhibit over 99% of carbapenem-resistant Enterobacterales (CRE) isolates, including those resistant to ceftazidime/avibactam. nih.gov The MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of isolates) of aztreonam-avibactam against MBL-producing Enterobacterales has been reported to be as low as 1 mg/L. nih.gov For a collection of 64 clinical isolates of MBL-producing Enterobacterales, the MIC50 and MIC90 values for aztreonam-avibactam were 0.5/4 μg/ml and 8/4 μg/ml, respectively. asm.org The addition of avibactam restored aztreonam susceptibility in 85% of these highly resistant isolates. asm.org

However, resistance to the aztreonam-avibactam combination can emerge. In some Escherichia coli strains, resistance has been linked to insertions of amino acids in penicillin-binding protein 3 (PBP3), sometimes in conjunction with an acquired AmpC β-lactamase like CMY-42. nih.gov

| Organism | Number of Isolates | Aztreonam-Avibactam MIC50 (μg/mL) | Aztreonam-Avibactam MIC90 (μg/mL) | Reference |

|---|---|---|---|---|

| Enterobacterales | 64 | 0.5/4 | 8/4 | asm.org |

| MBL-positive Enterobacterales | 1707 | Not Reported | 1 | nih.gov |

| Carbapenem-Resistant Enterobacterales (CRE) | 1098 | 0.25/0.5 | Not Reported | nih.gov |

Aztreonam-Ceftazidime/Avibactam Combinations

Given that avibactam is commercially available in a fixed combination with ceftazidime, the concurrent administration of aztreonam and ceftazidime-avibactam has been explored as a therapeutic option for infections caused by MBL-producing Gram-negative bacteria. idse.netmdpi.com This strategy leverages avibactam's ability to inhibit co-produced serine β-lactamases, thus protecting aztreonam from hydrolysis and allowing it to target MBL-producing pathogens. idse.net

This combination has shown significant synergistic effects against various carbapenem-resistant Enterobacteriaceae (CRE). nih.gov In vitro studies have demonstrated that the addition of ceftazidime-avibactam can restore the susceptibility of MBL-producing Enterobacteriaceae to aztreonam. nih.govnih.gov For instance, one study reported that aztreonam susceptibility was fully restored for 86% of MBL-producing Enterobacteriaceae isolates when combined with ceftazidime-avibactam. nih.govnih.gov In another study, this combination showed synergy in 95.40% of the 87 CRE strains tested. nih.gov The synergistic activity of this combination has been observed against isolates co-producing various carbapenemases, including NDM, KPC, and IMP. nih.gov

The mechanism of this synergy lies in the complementary actions of the components: aztreonam is stable against MBLs, while avibactam inactivates the serine β-lactamases that would otherwise degrade aztreonam. idse.netnih.gov This dual action makes the combination effective against bacteria harboring multiple classes of β-lactamases.

| Bacterial Group | Number of Isolates | Synergy Rate (%) | Reference |

|---|---|---|---|

| MBL-producing Enterobacteriaceae | 50 | 86 (restored susceptibility) | nih.govnih.gov |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 87 | 95.40 | nih.gov |

| NDM-producing Enterobacteriaceae | 10 | 70 (restored susceptibility) | oup.com |

Aztreonam with Tazobactam or Clavulanate

The combination of aztreonam with older β-lactamase inhibitors like tazobactam and clavulanate has also been investigated. While avibactam offers a broader spectrum of activity, tazobactam and clavulanate can still provide some protection for aztreonam against certain ESBLs.

One study evaluated the efficacy of aztreonam combined with ceftolozane-tazobactam or amoxicillin-clavulanate against MBL-producing bacteria. nih.gov The combination with amoxicillin-clavulanate restored aztreonam susceptibility in 50% of MBL-producing Enterobacteriaceae isolates. nih.govnih.gov For Stenotrophomonas maltophilia, the aztreonam-amoxicillin-clavulanate combination was found to be as effective as the aztreonam-ceftazidime-avibactam combination, achieving 100% susceptibility. nih.gov However, the combination with ceftolozane-tazobactam was less effective, restoring susceptibility in only 20% of the Enterobacteriaceae isolates. nih.govnih.gov

Another study focusing on NDM-producing E. coli and Klebsiella pneumoniae found that aztreonam in combination with amoxicillin-clavulanate restored aztreonam susceptibility in only 20% of isolates, and no restoration was seen with piperacillin-tazobactam. oup.com The efficacy of these combinations is dependent on the specific types of β-lactamases produced by the pathogen, as clavulanic acid and tazobactam are not effective against all serine β-lactamases, particularly AmpC enzymes. mdpi.com

| Combination | Bacterial Group | Number of Isolates | Restored Susceptibility Rate (%) | Reference |

|---|---|---|---|---|

| Aztreonam-Amoxicillin/Clavulanate | MBL-producing Enterobacteriaceae | 50 | 50 | nih.govnih.gov |

| Aztreonam-Ceftolozane/Tazobactam | MBL-producing Enterobacteriaceae | 50 | 20 | nih.govnih.gov |

| Aztreonam-Amoxicillin/Clavulanate | NDM-producing E. coli and K. pneumoniae | 10 | 20 | oup.com |

| Aztreonam-Piperacillin/Tazobactam | NDM-producing E. coli and K. pneumoniae | 10 | 0 | oup.com |

Aztreonam with Meropenem/Vaborbactam (MEV)

The combination of aztreonam with meropenem/vaborbactam has been explored as another therapeutic avenue against difficult-to-treat infections. Vaborbactam is a boronic acid β-lactamase inhibitor that is potent against KPC enzymes. The rationale for this combination is similar to that with avibactam: vaborbactam inhibits serine β-lactamases, thereby protecting aztreonam from degradation.

Studies have shown that aztreonam combined with meropenem-vaborbactam can be synergistic against Enterobacteriaceae that co-produce NDM and other serine β-lactamases. asm.org One study found this combination to be synergistic against 75% of clinical Enterobacteriaceae strains that produce both NDM and at least one serine β-lactamase. asm.org The combination of meropenem/vaborbactam with aztreonam has been proposed as a potential treatment strategy for bloodstream infections caused by ceftazidime/avibactam-resistant Klebsiella pneumoniae, especially when the specific carbapenemase gene is not yet identified. nih.govnih.gov

Research on MBL-producing K. pneumoniae has indicated that meropenem-vaborbactam plus aztreonam inhibits 82.1% of isolates at an MIC of ≤ 4 µg/mL. asm.org This suggests that this combination could be a viable option for infections caused by pathogens that co-produce MBLs and serine β-lactamases. asm.org

Synergism with Other Antibiotics (e.g., Arbekacin, Tobramycin)

Beyond β-lactamase inhibitor combinations, the synergistic potential of aztreonam with other classes of antibiotics has been investigated. Aminoglycosides, such as tobramycin, have shown promise in combination with aztreonam, particularly against Pseudomonas aeruginosa.

A study investigating inhaled aztreonam and tobramycin against hypermutable cystic fibrosis isolates of P. aeruginosa found that the combination acted synergistically. nih.gov This combination was effective in suppressing the regrowth and resistance of both planktonic and biofilm bacteria. nih.govmonash.edu The synergistic effect of this combination highlights its potential for treating chronic respiratory infections where P. aeruginosa is a common and difficult-to-eradicate pathogen. nih.gov

Preclinical Research and Development

In Vitro Antibacterial Activity Studies

The in vitro efficacy of aztreonam (B1666516) has been thoroughly evaluated to understand its antibacterial spectrum and potency. These studies are foundational in predicting its clinical utility against specific pathogens.

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium. Studies have shown that aztreonam is highly active against a wide range of Gram-negative aerobic bacteria. nih.gov It demonstrates potent inhibitory activity at low concentrations against many members of the Enterobacteriaceae family. nih.gov However, its activity against Pseudomonas aeruginosa is more variable, with higher MICs often required. nih.gov Aztreonam is characteristically inactive against Gram-positive bacteria and anaerobic organisms. nih.gov

When combined with β-lactamase inhibitors like avibactam (B1665839), the activity of aztreonam is restored against many resistant strains, particularly those producing metallo-β-lactamases (MBLs) and other β-lactamases like ESBLs and AmpC. nih.govmdpi.com For instance, against MBL-producing Enterobacterales, the combination with avibactam can result in a greater than 128-fold reduction in the MIC of aztreonam alone. mdpi.com

Table 1: Representative Minimum Inhibitory Concentrations (MIC) for Aztreonam

| Bacterial Group | MIC Range | Notes |

|---|---|---|

| Enterobacteriaceae | MIC90 ≤ 1.6 mg/L nih.gov | Generally low concentrations are effective, with the exception of some Enterobacter species. nih.gov |

| Pseudomonas aeruginosa | 90% inhibited by 12 to 32 mg/L nih.gov | Higher concentrations are typically required compared to Enterobacteriaceae. nih.gov |

| Gram-positive Aerobes | Inactive nih.gov | Lacks activity against this class of bacteria. |

| Anaerobes | Inactive nih.gov | Not effective against anaerobic bacteria, including Bacteroides fragilis. nih.gov |

Time-kill assays provide insight into the bactericidal or bacteriostatic nature of an antibiotic over time. For aztreonam, these studies have demonstrated its bactericidal effects against susceptible Gram-negative bacteria. In an in vitro model of infection, aztreonam was shown to be bactericidal against E. coli strains, producing a significant 4-log drop in the initial bacterial load at sufficient exposures. nbt.nhs.uk

Time-kill experiments are also crucial for evaluating synergistic combinations. Studies involving multidrug-resistant Pseudomonas aeruginosa have assessed aztreonam in combination with other agents. For example, against extensively drug-resistant (XDR) P. aeruginosa, the combination of aztreonam with ceftazidime-avibactam was found to be additive or synergistic in 85% of isolates. nih.gov In another study against NDM-producing P. aeruginosa, time-kill assays were used to confirm the synergistic effect of aztreonam when combined with a novel quercetin (B1663063) derivative, which restored its activity. nih.gov These assays typically involve incubating the bacteria with the antibiotic(s) and counting the viable cells at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to determine the rate and extent of bacterial killing. nih.gov

A variety of methodologies are employed in clinical and research laboratories to determine the susceptibility of bacterial isolates to aztreonam.

Broth Microdilution: This is a standard method for determining MIC values. It involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with the test organism. nih.gov It is considered a reliable method for determining aztreonam MICs. nih.gov

Agar (B569324) Dilution: In this method, the antibiotic is incorporated into the agar medium at various concentrations before it solidifies. The bacterial isolates are then spotted onto the surface of the plates. The MIC is the lowest concentration that inhibits growth. Agar dilution has shown a high degree of essential agreement (97.0%) with broth microdilution for testing aztreonam in combination with avibactam against Enterobacterales. nih.gov

Etest (Gradient Strip): This method uses a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and an elliptical zone of inhibition forms. The MIC is read where the ellipse intersects the strip. This method, along with Etest strip superposition or "strip stacking," is used to evaluate the activity of aztreonam in combination with other agents like ceftazidime-avibactam. elsevierpure.comnih.govresearchgate.netekb.eg

Disk-Based Methods: These include disk diffusion, where a paper disk containing a set amount of antibiotic is placed on an inoculated agar plate, and the diameter of the resulting zone of inhibition is measured. Other variations used for combination testing include broth disk elution and disk stacking. elsevierpure.comnih.govresearchgate.netekb.eg Broth disk elution, in particular, has been noted for its accuracy and utility in resource-limited settings for testing aztreonam combinations. elsevierpure.comnih.gov

Pharmacodynamic and Pharmacokinetic Profiling in Preclinical Models

Preclinical studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and the relationship between drug concentration and its antibacterial effect (pharmacodynamics).

Pharmacokinetic studies show that aztreonam distributes widely into most body fluids and tissues. medscape.com After administration, it penetrates into cerebrospinal fluid (CSF), particularly when the meninges are inflamed. medscape.com It is also known to cross the placenta and enter breast milk. medscape.com

Physiologically based pharmacokinetic (PBPK) models developed using data from rats, mice, dogs, and monkeys have provided detailed insights into its tissue distribution. nih.gov These models, which integrate anatomical and physiological data, help predict drug concentrations in various tissues. nih.gov A key finding from these multi-species PBPK models is the high distribution of aztreonam in the kidneys, with tissue-to-plasma partition coefficients (Kp) ranging from 2.0 to 3.0. nih.gov This preferential distribution is consistent with its primary route of elimination being renal excretion. nih.gov The volume of distribution at steady-state (Vss) in healthy subjects is approximately 0.16 L/kg. nih.gov

Preclinical and early human studies indicate that aztreonam does not undergo extensive metabolism. drugbank.comnih.gov The primary metabolic pathway involves the hydrolysis of the beta-lactam bond, which opens the monocyclic ring structure. drugbank.comnih.gov

This process results in the formation of an inactive metabolite, identified as SQ 26,992. nih.gov Following administration in healthy volunteers, the majority of the aztreonam dose (approximately 66%) is eliminated unchanged in the urine. nih.gov The main metabolite, SQ 26,992, accounts for a small fraction of the administered dose, with about 7% found in urine and 3% in feces. nih.gov This indicates that metabolism is a minor route of elimination for aztreonam. nih.gov The inactive metabolite is cleared from the body at a significantly slower rate than the parent drug. nih.gov

Biodistribution Studies in Laboratory Animals

Biodistribution studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Preclinical investigations using radiolabeled aztreonam ([14C]aztreonam) in various animal models have provided a comprehensive overview of its disposition.

Following administration, aztreonam's distribution and excretion patterns show species-specific variations. In rats and dogs, the primary route of excretion for radioactive components is through urine. nih.gov However, in monkeys, excretion is divided almost equally between urine and feces. nih.gov A significant portion of the administered dose is excreted as unchanged aztreonam, accounting for 77% to 86% of the radioactivity found in the urine across rats, dogs, and monkeys. nih.gov

The primary metabolite identified is SQ 26,992, which results from the hydrolysis of the monobactam ring. nih.gov This metabolite constitutes approximately 10% to 15% of the excreted radioactivity in urine. nih.gov Studies in rats with cannulated bile ducts have shown that about 15% of an intramuscular dose is excreted in the bile, which contains a higher proportion of metabolites compared to urine. nih.gov

Serum protein binding of aztreonam also varies between species, with binding percentages ranging from 28% to 35% in dogs and 49% to 59% in monkeys. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed to characterize the plasma and tissue concentration-time profiles of aztreonam across multiple species, including rats, mice, dogs, and monkeys, to better predict its behavior in humans. mdpi.comnih.gov These models predict that aztreonam is primarily excreted unchanged through renal mechanisms. nih.gov

Table 1: Comparative Biodistribution of Aztreonam in Laboratory Animals

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Primary Excretion Route | Urine nih.gov | Urine nih.gov | Urine & Feces (approx. equal) nih.gov |

| Unchanged Aztreonam in Urine | 77-86% nih.gov | 77-86% nih.gov | 77-86% nih.gov |

| Metabolite (SQ 26,992) in Urine | 10-15% nih.gov | 10-15% nih.gov | 10-15% nih.gov |

| Biliary Excretion (% of IM dose) | ~15% nih.gov | Not specified | Not specified |

| Serum Protein Binding | Not specified | 28-35% nih.gov | 49-59% nih.gov |

Evaluation of Potential Toxicities and Target Organs in Preclinical Models

Extensive toxicological studies in animal models have been conducted to establish the safety profile of aztreonam before clinical use. The findings from these preclinical evaluations indicate that aztreonam is well-tolerated. nih.gov

Key findings from these studies include:

Lack of Organ-Specific Toxicity: There is no significant evidence from animal studies to suggest that aztreonam causes ototoxicity or nephrotoxicity. nih.gov

Carcinogenicity: A 104-week inhalation toxicology study in rats was conducted to assess the carcinogenic potential of aztreonam. The study found no drug-related increase in the incidence of tumors. fda.gov

These preclinical safety data suggest a favorable profile, with no specific target organs for toxicity identified. nih.gov

Novel Formulations and Delivery Methods

Research into novel formulations of aztreonam has been driven by the need to improve its therapeutic efficacy, particularly for chronic infections in specific body compartments like the lungs.

The development of extended-release formulations aims to maintain therapeutic drug concentrations over a prolonged period. For aztreonam, much of this research has converged with the development of alternative delivery modalities, specifically for inhalation. Formulations such as lipid nanoparticles and liposomes have been engineered to provide sustained drug release directly within the lungs. nih.govnih.gov Incorporating cationic polymers into lipid nanoparticles, for instance, has been shown to result in sustained drug release. nih.gov This approach is designed to prolong the pharmacological response at the site of infection while minimizing systemic exposure. nih.gov

The most significant advancement in alternative delivery for aztreonam has been the development of inhaled formulations to treat chronic pulmonary infections, especially those caused by Pseudomonas aeruginosa in patients with cystic fibrosis (CF). nih.govnih.gov

Rationale for Inhaled Delivery: Delivering aztreonam directly to the lungs achieves high local drug concentrations in the sputum, which is beneficial for treating respiratory infections, while keeping systemic concentrations low. nih.gov This targeted approach enhances the local anti-bacterial effect and can bypass first-pass metabolism, potentially increasing bioavailability in the lungs. nih.govwuxiapptec.com

Aztreonam Lysine for Inhalation: A specific formulation, aztreonam lysine, was developed for aerosolization. nih.govnih.gov This formulation is administered using a specialized nebulizer system that produces particles of an appropriate size for effective deposition in the lungs. nih.gov

Advanced Formulations: Further research has focused on creating more advanced inhaled delivery systems. Aztreonam-loaded lipid nanoparticles have been developed using techniques like hot-melt extrusion. nih.gov These nanoparticles exhibit uniform sizes of less than 50 nm and high drug entrapment efficiency of over 70%. nih.gov Another approach involves the development of liposomal aztreonam formulations, which are designed to offer a biphasic release profile, enhance retention time in the lungs, and minimize potential toxicities associated with systemic distribution. nih.govresearchgate.net

Table 2: Characteristics of Novel Inhaled Aztreonam Formulations Under Investigation

| Formulation Type | Key Characteristics | Investigated Benefit |

|---|---|---|

| Aztreonam Lysine | Lyophilized salt for reconstitution; used with Altera nebulizer system. nih.gov | Approved for treating respiratory symptoms in CF patients with P. aeruginosa. nih.gov Achieves high sputum and low systemic concentrations. nih.gov |

| Lipid Nanoparticles | Uniform particle size (<50 nm); >70% drug entrapment; sustained drug release. nih.gov | Enhanced anti-bacterial activity; potential for continuous production. nih.gov |

| Liposomal Formulations | Biphasic drug release profile. nih.govresearchgate.net | Site-specific release with prolonged pharmacological response; higher penetrability and long residence time. nih.gov |

Analytical Methodologies for Aztreonam Dipotassium Salt

Chromatographic Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Aztreonam (B1666516). Its versatility allows for the separation, identification, and quantification of Aztreonam and its related substances with high degrees of sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Aztreonam. Various HPLC-based methods have been developed and validated to meet different analytical requirements, from therapeutic drug monitoring to quality control of finished products.

The quantification of Aztreonam in biological fluids such as serum and urine is essential for pharmacokinetic studies. HPLC systems have been specifically developed for this purpose, demonstrating excellent linearity and sensitivity. ijptjournal.comnih.gov A common approach involves using a reversed-phase column, such as a µBondapak C18, with UV detection. ijptjournal.comnih.gov

For the analysis in human sera and urine, a mobile phase consisting of 80% 0.005 M tetrabutylammonium (B224687) hydrogen sulfate-0.005M (NH4)2SO4 and 20% acetonitrile (B52724) has been successfully used. ijptjournal.comnih.gov These HPLC methods show good linearity for Aztreonam concentrations ranging from 0.5 µg/mL to 1.0 mg/mL, with correlation coefficients (r) typically greater than or equal to 0.990. ijptjournal.comnih.gov The detection limit for Aztreonam is generally around 1.0 µg/mL in sera and 5.0 µg/mL in urine, and the results correlate well with microbiological assays. ijptjournal.comnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | µBondapak C18 column | ijptjournal.comnih.gov |

| Mobile Phase | 80% 0.005 M tetrabutylammonium hydrogen sulfate-0.005M (NH4)2SO4 and 20% acetonitrile (vol/vol) | ijptjournal.comnih.gov |

| Flow Rate | 2.0 mL/min | ijptjournal.comnih.gov |

| Detection | UV at 293 nm | ijptjournal.comnih.gov |

| Linearity Range | 0.5 µg/mL to 1.0 mg/mL | ijptjournal.comnih.gov |

| Detection Limit (Sera) | 1.0 µg/mL | ijptjournal.comnih.gov |

| Detection Limit (Urine) | 5.0 µg/mL | ijptjournal.comnih.gov |

Reverse-Phase HPLC (RP-HPLC) is a robust and reliable method for the assay of Aztreonam in pharmaceutical dosage forms, such as injections. phmethods.net These methods are crucial for quality control, ensuring that the drug product meets the required specifications for potency and purity.

Several validated RP-HPLC methods have been reported. One such method utilizes a C8 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 5.4) in a 70:30 ratio, with UV detection at 300 nm. This particular method demonstrated linearity in the concentration range of 2-10 µg/mL with a high correlation coefficient of 0.9999. Another method employs a C18 column with a mobile phase of buffer and acetonitrile (40:60 v/v) at pH 3, showing linearity between 5-25 µg/mL. phmethods.net These methods are validated according to ICH guidelines for parameters including accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). phmethods.nettsijournals.com

| Parameter | Method 1 Conditions | Method 2 Conditions | Source |

|---|---|---|---|

| Stationary Phase | C8 Phenomenex column (250x4.6 mm, 5 µm) | C18 Waters Inspire (250x4.6 mm, 5 µm) | phmethods.net |

| Mobile Phase | Methanol: Phosphate Buffer pH 5.4 (70:30) | Buffer: Acetonitrile (40:60 v/v) pH 3 | phmethods.net |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | phmethods.net |

| Detection | UV at 300 nm | Not Specified | phmethods.net |

| Linearity Range | 2-10 µg/mL | 5-25 µg/mL | phmethods.net |

| Correlation Coefficient (r²) | 0.9999 | Not Specified | |

| LOD | 0.16 µg/mL | 20 ng/mL | phmethods.net |

| LOQ | 0.5 µg/mL | 5 µg/mL | phmethods.net |

The evolution from HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and efficiency, primarily due to the use of columns with smaller particle sizes (<2 µm). When coupled with a Photo Diode Array (PDA) detector, UHPLC provides enhanced analytical power. The PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram, which is invaluable for assessing peak purity and identifying impurities, particularly in stability-indicating assays. ijptjournal.com

For Aztreonam, an HPLC method equipped with a PDA detector has been used to conduct forced degradation studies, demonstrating the effective separation of the active compound from its degradation products. ijptjournal.com This method is deemed "stability indicating" as the peak purity of Aztreonam was confirmed using the PDA detector's software. ijptjournal.com Translating such a method to a UHPLC system would result in significantly shorter run times and improved separation efficiency, allowing for higher throughput in quality control environments.

For highly sensitive and selective quantification of Aztreonam in complex biological matrices like plasma, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of UHPLC with the high specificity and sensitivity of mass spectrometric detection.

Several UHPLC-MS/MS methods have been developed to determine Aztreonam concentrations in human plasma, often as part of a multi-analyte panel for monitoring various antibiotics simultaneously. These methods typically involve a simple sample preparation step, such as protein precipitation with methanol or acetonitrile, followed by a rapid chromatographic run of less than 7 minutes. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which ensures high selectivity by monitoring specific precursor-to-product ion transitions for Aztreonam. These assays are fully validated according to regulatory guidelines and demonstrate excellent accuracy, precision, and sensitivity, with lower limits of quantification often in the sub-mg/L range.

| Parameter | Condition | Source |

|---|---|---|

| Instrumentation | UHPLC coupled to a tandem mass spectrometer | |

| Sample Matrix | Human Plasma | |

| Sample Preparation | Protein precipitation (e.g., with acetonitrile or methanol) | |

| Chromatographic Run Time | Typically < 7 minutes | |

| Detection Mode | Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) | |

| Lower Limit of Quantification | 0.1 - 1 mg/L (depending on the specific assay) | |

| Intra/Inter-assay Bias | -14.8% to 14.2% | |

| Intra/Inter-assay Precision (CV) | 1.27% to 16.3% |

Ion Pair Chromatography Applications

Ion pair chromatography is a form of reversed-phase chromatography that enables the separation of ionic and highly polar compounds on a non-polar stationary phase. This is achieved by adding an ion-pairing reagent to the mobile phase. The reagent is typically a large ionic molecule with a hydrophobic region that can interact with the stationary phase and a charged region that forms an ion pair with the oppositely charged analyte.

In the analysis of Aztreonam, ion pair chromatography has been effectively utilized. For instance, in the HPLC analysis of Aztreonam in human, monkey, rat, mouse, and rabbit sera and urine, 0.005 M tetrabutylammonium hydrogen sulfate (B86663) was used as an ion-pairing reagent in the mobile phase at a pH of 3.0. ijptjournal.comnih.gov This reagent pairs with the anionic sulfonate group of the Aztreonam molecule, increasing its hydrophobicity and promoting its retention on the C18 reversed-phase column. This application allows for the successful separation and quantification of Aztreonam in complex biological samples where its inherent polarity might otherwise lead to poor retention and resolution. ijptjournal.comnih.gov

Spectroscopic Methods

Ultraviolet (UV) Spectrophotometry for Quantification

Ultraviolet (UV) spectrophotometry is a widely employed analytical technique for the quantitative determination of Aztreonam. researchgate.netijpsr.com This method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Lambert-Beer law. ecronicon.net

The analytical procedure typically involves preparing a stock solution of Aztreonam and then making further dilutions to obtain standard solutions of varying concentrations. ecronicon.net The absorbance of these solutions is then measured using a UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λmax). For Aztreonam, the λmax is consistently reported at approximately 292 nm or 293 nm. researchgate.netijpsr.comecronicon.net The quantification is carried out in various solvents, including phosphate buffer (pH 7.4) and purified water. ecronicon.net The simplicity, speed, and cost-effectiveness of this technique make it suitable for routine quality control analysis of Aztreonam in bulk and pharmaceutical preparations.

Method Validation Parameters

Analytical method validation is crucial to ensure that a specific method is suitable for its intended purpose. For Aztreonam dipotassium (B57713) salt, validation is performed as per the International Council for Harmonisation (ICH) guidelines, covering parameters such as linearity, accuracy, precision, detection limits, and specificity. ecronicon.net

Linearity and Calibration Curve Development

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a specified range. wjarr.com For the UV spectrophotometric analysis of Aztreonam, linearity is established by preparing a series of solutions at different concentrations and measuring their absorbance. ecronicon.net A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations.

The relationship between concentration and absorbance is typically evaluated using linear regression analysis. ecronicon.net Studies have consistently shown excellent linearity for Aztreonam quantification over various concentration ranges, with correlation coefficients (r or r²) close to 0.9999, indicating a strong linear relationship. ecronicon.netresearchgate.nettsijournals.com For example, one study established a linear range of 2-10 µg/ml with a linear equation of y = 0.0085x + 0.015 and a correlation coefficient of 0.9988. Another study demonstrated linearity in the concentration range of 27-72 μg/mL, yielding a correlation coefficient of 0.9999 and a regression equation of y = 0.0098x + 0.0016. ecronicon.net

Table 1: Linearity and Calibration Data for Aztreonam Quantification

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Linear Regression Equation | Source(s) |

|---|---|---|---|---|

| UV Spectrophotometry | 2 - 10 | 0.9988 | y = 0.0085x + 0.015 | |

| UV Spectrophotometry | 27 - 72 | 0.9999 | y = 0.0098x + 0.0016 | ecronicon.net |

| UV Spectrophotometry | 45 - 95 | Not Specified | Not Specified | researchgate.net |

| HPLC-UV | 40 - 140 | 0.9998 | Not Specified | researchgate.net |

| HPLC | 5 - 25 | Not Specified | Not Specified | phmethods.net |

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the standard drug is added to a sample matrix and the percentage of the drug recovered is calculated. iosrphr.org For Aztreonam, accuracy studies have demonstrated high mean recovery percentages, generally close to 100%, indicating that the method accurately measures the amount of the substance. ecronicon.netresearchgate.net For instance, a UV spectrophotometric method showed a mean recovery of 99.98 ± 1.2% (within-day) and 100.13 ± 3.21% (inter-day). Another study reported a mean percentage recovery of 100.37% with a standard deviation of 0.14%. ecronicon.net

Precision of an analytical method expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. iosrphr.orgikev.org It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). iosrphr.org Precision is expressed as the Relative Standard Deviation (% RSD). Low % RSD values indicate high precision. Studies on Aztreonam have reported % RSD values well below 2%, confirming the high precision of the analytical methods. researchgate.net For example, one method reported an intra-day % RSD of 0.18% and an inter-day % RSD of 0.83%.

Table 2: Accuracy and Precision Data for Aztreonam Quantification

| Parameter | Value | Analytical Method | Source(s) |

|---|---|---|---|

| Accuracy (Mean Recovery) | 100.03 ± 0.18% (Within-day) | RP-HPLC | |

| 100.12 ± 0.84% (Inter-day) | RP-HPLC | ||

| 99.98 ± 1.2% (Within-day) | UV Spectrophotometry | ||

| 100.13 ± 3.21% (Inter-day) | UV Spectrophotometry | ||

| 100.37% (SD 0.14%) | UV Spectrophotometry | ecronicon.net | |

| 99.85% | HPLC-UV | researchgate.net | |

| Precision (% RSD) | 0.18% (Within-day) | RP-HPLC | |

| 0.83% (Inter-day) | RP-HPLC | ||

| 0.78% (Intra-day) | UV Spectrophotometry | ||

| 1.12% (Inter-day) | UV Spectrophotometry | ||

| 0.20% (Repeatability) | UV Spectrophotometry | ecronicon.net | |

| 0.47% (Intermediate) | UV Spectrophotometry | ecronicon.net | |

| < 2% | HPLC-UV | researchgate.net |

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ikev.org These limits are crucial for determining the sensitivity of an analytical method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve. wjarr.com

For Aztreonam, various analytical methods have demonstrated high sensitivity with low LOD and LOQ values. These values confirm that the methods are capable of detecting and quantifying very small amounts of Aztreonam. phmethods.net

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Aztreonam

| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Source(s) |

|---|---|---|---|

| UV Spectrophotometry | 0.6 | 1.8 | |

| RP-HPLC | 0.16 | 0.5 | |

| UV Spectrophotometry | 0.42 | 1.28 | ecronicon.net |

| HPLC-UV | 1.08 | 3.27 | researchgate.net |

| HPLC-UV | 0.533 | 1.615 | researchgate.net |

| RP-HPLC | 0.02 | 5 | phmethods.net |

| UV Spectrophotometry (in ALF) | 0.38 | 1.15 | researchgate.netijpsr.com |

| UV Spectrophotometry (in Gamble solution) | 0.18 | 0.53 | researchgate.netijpsr.com |

ALF: Artificial Lysosomal Fluid

Forced Degradation Studies for Stability Assessment

Forced degradation, or stress testing, is a critical process in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability studies to understand its intrinsic stability and to develop stability-indicating analytical methods. researchgate.net For aztreonam, various studies have employed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to assess its stability under different stress conditions, including acid, alkaline, oxidative, thermal, and photolytic degradation. phmethods.netsemanticscholar.org

These studies are essential for identifying potential degradation products and pathways, which helps in developing stable formulations and establishing appropriate storage conditions. researchgate.netphmethods.netsemanticscholar.org The specificity of a stability-indicating method is demonstrated by its ability to separate the active drug from any degradation products formed under these stress conditions. ijptjournal.com

In one study, aztreonam was subjected to acid, alkaline, peroxide, thermal, and photolytic stress. phmethods.net The results showed that the drug is susceptible to degradation under these conditions, with the most significant degradation occurring under peroxide stress. phmethods.net The developed HPLC method was able to resolve the main aztreonam peak from the degradant peaks, confirming its stability-indicating capability. phmethods.netijptjournal.com The purity of the aztreonam peak in all stressed samples was confirmed, indicating no interference from impurities. phmethods.netresearchgate.net

Another study developed and validated a new stability-indicating HPLC method using a mobile phase of water and ethanol (B145695) (70:30, v/v) adjusted to pH 2.5 with acetic acid. researchgate.net The selectivity of this method was confirmed by subjecting aztreonam to acid (0.1M HCl), basic (0.01M NaOH), oxidative (0.3% H₂O₂), neutral (bath at 60°C), and UV light degradation for 8 hours. researchgate.net The study found that aztreonam degraded rapidly in oxidative conditions, with the main peak losing 18.02% of its area after just one hour. researchgate.net

The findings from these forced degradation studies are crucial for the development of robust and stable pharmaceutical dosage forms of aztreonam. phmethods.netsemanticscholar.org

Table 1: Summary of Forced Degradation Studies on Aztreonam

| Stress Condition | Reagent/Condition Details | Duration | Observed Degradation (%) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1M HCl | 8 hours | Data not specified | researchgate.net |

| Alkaline Hydrolysis | 0.01M NaOH | 8 hours | Data not specified | researchgate.net |

| Oxidative Degradation | 0.3% H₂O₂ (Hydrogen Peroxide) | 1 hour | 18.02% | researchgate.net |

| Thermal Degradation | 110°C | 24 hours | Data not specified | phmethods.net |

| Neutral Degradation | Water bath at 60°C | 8 hours | Data not specified | researchgate.net |

| Photolytic Degradation | Exposure to sunlight | 24 hours | Data not specified | phmethods.net |

Comparison of Analytical Methods with Microbiological Assays

The quantification of aztreonam in various matrices, including biological fluids, can be performed using both analytical methods, such as HPLC, and microbiological assays. oup.comasm.org Comparisons between these techniques reveal distinct advantages and disadvantages for each.

HPLC methods offer significant advantages in terms of speed, specificity, and the ability to separate the parent drug from its metabolites or degradation products. asm.org An HPLC analysis can typically be completed in less than 10 minutes per sample. asm.org Studies comparing HPLC with microbiological assays for aztreonam in human sera and urine have shown good agreement between the two methods. asm.orgnih.govnih.gov The correlation coefficients for plots of aztreonam peak area versus its concentration in HPLC analysis are consistently high (≥0.990). asm.orgnih.govnih.gov

However, microbiological assays often exhibit higher sensitivity. oup.com In one study determining aztreonam concentrations in fecal specimens, the HPLC assay was found to be five-fold less sensitive than the bioassay. oup.com Despite this, the HPLC method was considered advantageous because the aztreonam levels in the samples were high enough for quantification. oup.com The same study noted that while there was a linear relationship between the results from both techniques, it was not a 1:1 correlation, with the microbiological assay tending to yield higher aztreonam levels than the HPLC method. oup.com

The ease of performance is another key differentiator. The HPLC assay is generally considered much easier to perform and provides easily quantifiable results over a wider concentration range compared to the more laborious bioassay. oup.com In some instances, where aztreonam may be inactivated or degraded in the sample matrix, neither method may be able to detect the compound. oup.com

Ultimately, the choice of method depends on the specific requirements of the analysis, such as the need for sensitivity, speed, or the ability to distinguish between the active compound and its metabolites.

Table 2: Comparison of HPLC and Microbiological Assay for Aztreonam Quantification

| Parameter | HPLC Method | Microbiological Assay | Reference |

|---|---|---|---|

| Principle | Separation and quantification based on physicochemical properties. | Measures antibiotic activity by observing the inhibition of microbial growth. | oup.comasm.org |

| Sensitivity | Lower; reported as five-fold less sensitive than bioassay in one study. | Higher. | oup.com |

| Specificity | High; can separate the parent drug from metabolites and degradation products. | Lower; may not distinguish between the active drug and microbiologically active metabolites. | asm.org |

| Speed | Rapid; analysis time can be less than 10 minutes per sample. | Slower; requires incubation periods for microbial growth. | asm.org |

| Correlation | Good agreement with bioassay, though not always a 1:1 relationship. | Tends to yield slightly higher concentration values than HPLC. | oup.comasm.org |

| Ease of Use | Easier to perform with a wider quantifiable range. | More complex and laborious to perform. | oup.com |

Synthetic Pathways and Derivatization Studies

Synthetic Routes for Aztreonam (B1666516) and its Salts

The synthesis of Aztreonam, a synthetic monocyclic beta-lactam antibiotic, is a complex process that has been approached through various chemical routes. nbinno.com One common pathway begins with L-threonine, a readily available amino acid. nih.govresearchgate.net A detailed synthetic sequence involves the initial protection of the amino group of threonine, for instance as a tert-butyloxycarbonyl (Boc) derivative. This is followed by reaction with O-benzylhydroxylamine to form a benzyl (B1604629) hydroxamide derivative. chemicalbook.com

A key step in forming the characteristic β-lactam ring is a cyclodehydration reaction, which can be achieved using reagents like triphenylphosphine (B44618) and ethyl azodicarboxylate, resulting in an N-benzyloxy-β-lactam. chemicalbook.com Subsequent debenzylation via catalytic hydrogenation yields the N-hydroxy-β-lactam, which is then reduced to the corresponding azetidinone. chemicalbook.com The amino group is deprotected and then re-protected, for example, with a benzyloxycarbonyl group. chemicalbook.com

A crucial step for the biological activity of Aztreonam is the sulfonation of the nitrogen atom of the β-lactam ring. This is typically accomplished using a sulfur trioxide-dimethylformamide complex. chemicalbook.comnewdrugapprovals.org The resulting N-sulfonic acid can then be converted to its salts. For instance, reaction with potassium hydrophosphate yields the potassium salt. chemicalbook.comnewdrugapprovals.org To facilitate subsequent steps, this can be converted to a tetrabutylammonium (B224687) salt by reaction with tetrabutylammonium sulfate (B86663). chemicalbook.comnewdrugapprovals.org

The final stage of the synthesis involves the acylation of the 3-amino group of the β-lactam core with a specific side chain. This side chain, (Z)-2-amino-α-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-4-thiazoleacetic acid, is coupled to the 3-amino-4-methyl-monobactamic acid intermediate in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.com The synthesis is completed by the removal of protecting groups, for example, using trifluoroacetic acid, to yield Aztreonam. chemicalbook.comnewdrugapprovals.org

Alternative and more streamlined approaches, such as "one-pot" syntheses, have also been developed to improve efficiency. google.com These methods aim to reduce the number of isolation steps, for example, by condensing the azetidine (B1206935) core with the side chain precursor directly. google.com

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Hydroxamide formation | tert-butyloxycarbonylthreonine, O-benzylhydroxylamine, dicyclohexylcarbodiimide, 1-hydroxybenzotriazole | Benzyl hydroxamide derivative |

| Cyclodehydration | Triphenylphosphine, ethyl azodicarboxylate | (3S-trans)-N-benzyloxy-3-tert-butyloxycarbonylamino-4-methyl-azetidinone |

| Debenzylation | Hydrogen, Palladium on carbon catalyst | (3S-trans)-N-hydroxy-3-tert-butyloxycarbonyl-amino-4-methyl-azetidinone |

| Reduction of N-hydroxy group | Titanium trichloride | Azetidinone derivative |

| Deprotection and re-protection | Trifluoroacetic acid, then benzyl chloroformate | (3S-trans)-benzyloxycarbonylamino-4-methylazetidinone |

| Sulfonation | Sulfur trioxide and dimethylformamide | N-sulfonic acid derivative |

| Salt formation | Potassium hydrophosphate | Potassium salt of N-sulfonic acid |

| Acylation | (Z) 2-amino-α-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino] 4-thiazoleacetic acid, DCC, HOBt | Diphenylmethyl ester of Aztreonam |

| Final deprotection | Trifluoroacetic acid | Aztreonam |

Purification Methods and Techniques

The purification of Aztreonam is critical to ensure the quality and purity of the final active pharmaceutical ingredient. Various techniques are employed to remove process-related impurities, unreacted starting materials, and degradation products. veeprho.com

One purification strategy involves treating crude Aztreonam with an alkali metal alkoxylate or an alkali earth metal alkoxylate in a suitable solvent under heated conditions, typically between 50-70°C, to facilitate the hydrolysis of certain impurities. google.comgoogle.com Following this treatment, the pH of the solution is adjusted with an acid, such as hydrochloric acid or an organic acid, which causes the purified Aztreonam to precipitate upon cooling. google.comgoogle.com